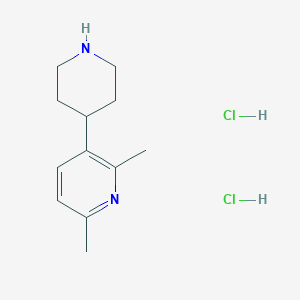
2-(1-Cyclopropylcyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Cyclopropylcyclopropyl)acetic acid” is a chemical compound with the CAS Number: 1368344-88-0 . It has a molecular weight of 140.18 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. The process involves several steps, including dissolving a compound in an organic solvent, adding N, N’ -dimethylthiourea and N-bromosuccinimide, and adjusting the pH value of the solution .Molecular Structure Analysis
The IUPAC name of the compound is 2-([1,1’-bi(cyclopropan)]-1-yl)acetic acid . The InChI code is 1S/C8H12O2/c9-7(10)5-8(3-4-8)6-1-2-6/h6H,1-5H2,(H,9,10) .Physical And Chemical Properties Analysis
The compound is in liquid form . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Metal Complex Formation and Antioxidant Studies
2-(1-Cyclopropylcyclopropyl)acetic acid derivatives have been explored in the synthesis of metal complexes. One study involved creating a Schiff base ligand by reacting an amino acid with 2-hydroxynaphthaldehyde, which was then reacted with various metal ions. These compounds exhibited free radical scavenging properties and xanthine oxidase inhibitory activities, with the zinc complex showing significant enzymatic inhibition. This suggests potential applications in areas like antioxidation and enzyme inhibition (Ikram et al., 2015).
Synthesis and Reactivity Studies
Studies have also focused on the synthesis and reactivity of compounds related to 2-(1-Cyclopropylcyclopropyl)acetic acid. For instance, novel synthesis methods for cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones have been developed, highlighting the versatility of these compounds in organic synthesis (Nongkhlaw et al., 2005).
Biochemical and Biological Activities
In the biochemical domain, compounds with a structural resemblance to 2-(1-Cyclopropylcyclopropyl)acetic acid have been studied for their antimicrobial properties. For example, a cyclobutanol containing dipeptide exhibited enhanced antibacterial activity against Bacillus subtilis, suggesting a potential role in developing new antibacterial agents (Baldwin et al., 1986).
Applications in Coordination Chemistry
In coordination chemistry, comparisons of complexing properties of cyclen and cyclam derivatives with acetic acid pendant arms have been made, focusing on their applications in medicine. These studies have shed light on the stability and coordination properties of these complexes, which are relevant for their potential medical applications (Lukeš et al., 2001).
Cyclopropane Derivatives in Stress Mitigation
Research involving 1-aminocyclopropane-1-carboxylic acid, a molecule related to 2-(1-Cyclopropylcyclopropyl)acetic acid, has shown that beneficial rhizobacteria producing ACC deaminase can mitigate drought and salt stress in plants. This highlights the potential agricultural applications of these compounds in improving plant resilience to environmental stresses (Tiwari et al., 2018).
Safety and Hazards
The compound has been classified with the pictograms GHS05 and GHS07 . The signal word is "Danger" . Hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(1-cyclopropylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)5-8(3-4-8)6-1-2-6/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUJHABUXCRDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclopropylcyclopropyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2668214.png)
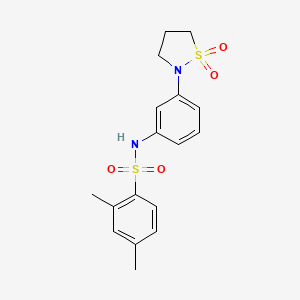
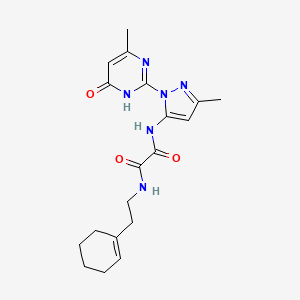
![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2668219.png)
![6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine](/img/structure/B2668220.png)
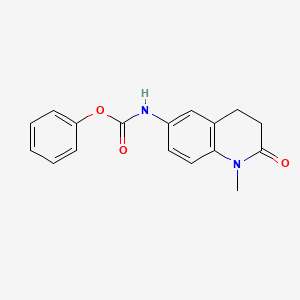
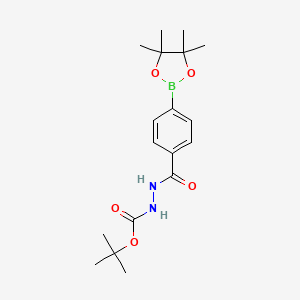




![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-cyanobenzamide](/img/structure/B2668233.png)
